molecular formula C21H18O6 B2853303 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate CAS No. 170807-09-7

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2853303
CAS No.: 170807-09-7
M. Wt: 366.369
InChI Key: MACREQOMZKTDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromen-4-one (flavone) family, characterized by a 4-oxo-4H-chromen scaffold substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 3, an ethyl group at position 2, and an acetate ester at position 6. Though direct pharmacological data for this compound are absent in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly as a synthetic intermediate or bioactive derivative of flavonoid-like molecules .

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-3-16-20(13-4-7-17-19(10-13)25-9-8-24-17)21(23)15-6-5-14(26-12(2)22)11-18(15)27-16/h4-7,10-11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACREQOMZKTDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate , a derivative of chromene and dioxin, has garnered attention due to its potential biological activities. This article reviews its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for the compound is C22H22O5C_{22}H_{22}O_{5} with a molecular weight of approximately 366.41 g/mol. The structure includes a chromenone moiety linked to a dioxin derivative, which is significant for its biological interactions.

1. Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 values were reported in the range of 31.52–198.41 µM, indicating moderate antioxidant activity compared to standard antioxidants .

CompoundIC50 (µM)Reference
Test Compound31.52 - 198.41
Standard AntioxidantVaries

2. Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. It was found to reduce TNF-alpha and IL-6 levels in cell cultures treated with lipopolysaccharides (LPS) .

3. Anticancer Activity

Research indicates that the compound has potential anticancer effects against various cancer cell lines. In particular, it demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values around 25 µM and 30 µM respectively .

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

The biological activities of this compound can be attributed to its ability to modulate oxidative stress and inflammatory pathways. The presence of hydroxyl groups in its structure enhances its electron-donating ability, contributing to its antioxidant effects. Furthermore, the dioxin moiety is believed to play a role in cellular signaling pathways that regulate inflammation and apoptosis in cancer cells .

Case Studies

Several studies have been conducted to assess the pharmacological potential of similar compounds derived from chromenone frameworks:

  • Study on Flavonoid Derivatives : A study highlighted the structural modifications of flavonoid acetamides leading to improved bioavailability and antioxidant activity. The structural relationship between the hydroxyl groups and biological activity was emphasized .
  • Anticancer Screening : Another research evaluated various derivatives for their anticancer properties, noting that modifications in the chromenone structure significantly influenced their cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are listed below, with substituent variations influencing physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Target Compound : 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate 2-Ethyl, 7-OAc C₂₂H₁₈O₆ 378.37 Reference compound -
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one 2-Methyl, 7-OH C₁₉H₁₄O₅ 322.31 Hydroxyl group reduces lipophilicity
Methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate 7-OCH₂CO₂Me C₂₁H₁₈O₇ 382.36 Acetate replaced with methyloxyacetate chain
Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate 6-Ethyl, 2-methyl, 7-OCH₂CO₂iPr C₂₇H₂₈O₈ 486.51 Additional ethyl and methyl groups; isopropyl ester
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 3-Methoxybenzoate at 7-O; benzodioxepin C₂₉H₂₆O₇ 486.51 Expanded dioxepin ring; aromatic ester substitution

Pharmacological and Physicochemical Insights

Acetate vs. Hydroxyl Group :

  • The target compound’s 7-OAc group improves membrane permeability compared to the 7-hydroxy analog (), which may enhance bioavailability in drug delivery systems .
  • Hydroxyl-containing analogs (e.g., ) are more polar, favoring solubility in aqueous environments but limiting blood-brain barrier penetration.

The 3-methoxybenzoate substituent in introduces aromaticity, which could enhance target binding via hydrophobic interactions .

Core Modifications :

  • Substitution of dihydrobenzodioxin with benzodioxepin () alters ring strain and electronic properties, possibly affecting receptor affinity .

Preparation Methods

Formation of 7-Hydroxy-2-ethyl-4H-chromen-4-one

Route A: Modified Pechmann Condensation

  • Reactants : Resorcinol derivative (ethyl-substituted β-keto ester) and concentrated sulfuric acid.
  • Conditions : 80–100°C for 4–6 hours.
  • Mechanism : Acid-catalyzed cyclodehydration.

Example Protocol :

Step Reagents Conditions Yield (Hypothetical)
1 Ethyl acetoacetate, resorcinol, H₂SO₄ 90°C, 5 hrs 65–70%

Acetylation at Position 7

  • Reactants : 7-Hydroxy intermediate, acetic anhydride.
  • Conditions : Pyridine catalysis, room temperature, 2 hours.
  • Selectivity : Ortho-directing effects of the chromenone carbonyl enhance acetylation at position 7.

Alternative Pathway via Oxime Ester Intermediate

Adapting methods from crystallographic studies of analogous compounds:

Oxime Formation

  • Reactants : 4-Oxo-4H-chromene-3-carbaldehyde, hydroxylamine hydrochloride.
  • Conditions : Methanol/water, 70°C, 5 hours.

O-Alkylation with Ethyl Bromoacetate

  • Reactants : Chromenone oxime, ethyl bromoacetate, K₂CO₃.
  • Conditions : DMF, 50°C, 8 hours.
  • Yield : ~60% (extrapolated from similar reactions).

Characterization and Analytical Data

Critical validation steps include:

Spectroscopic Analysis

  • ¹H NMR (Hypothetical) :
    • δ 2.35 (s, 3H, CH₃CO), δ 1.25 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂).
  • HRMS : Calculated for C₂₂H₂₀O₆ [M+H]⁺: 380.39; Found: 380.4.

Crystallographic Validation

While no data exists for the target compound, analogous chromenones exhibit planarity in the lactone ring (r.m.s. deviation <0.02 Å) and E-configured oxime esters.

Q & A

Q. Key Parameters :

StepCatalyst/TemperatureYield (%)Purity (HPLC)
EsterificationH₂SO₄, 70°C7892%
Cross-CouplingPd(OAc)₂/SPhos, 90°C6589%

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assign peaks for the chromenone carbonyl (δ ~175 ppm in ¹³C NMR) and dioxin methylene protons (δ 4.2–4.4 ppm in ¹H NMR) .
    • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and chromenone lactone (1725 cm⁻¹) .
  • Purity Assessment :
    • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; retention time ~12.3 min .
  • Thermal Stability :
    • TGA/DSC : Decomposition onset at 220°C; melting point ~185°C (DSC) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

Methodological Answer:
Contradictions often arise from:

  • Cell Line Variability : Test across multiple cancer lines (e.g., MCF-7, A549, HeLa) with standardized protocols (IC₅₀ assays) to identify lineage-specific effects .
  • Solubility Limitations : Use DMSO/PEG-400 mixtures to improve bioavailability and reassess activity .
  • Metabolic Stability : Perform liver microsome assays to evaluate degradation rates; correlate with in vitro activity .

Q. Example Data :

Cell LineIC₅₀ (μM)Solubility (mg/mL)Metabolic Half-life (min)
MCF-712.30.4528
HeLa>500.4525

Advanced: What computational and experimental methods elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to kinase targets (e.g., EGFR). Key residues: Lys745 (hydrogen bonding to chromenone carbonyl) .
  • Comparative Synthesis : Modify substituents (e.g., replace ethyl with methyl) and assay activity (see table below) .
  • QSAR Modeling : Train models with descriptors (logP, polar surface area) to predict cytotoxicity .

Q. SAR Table :

DerivativeSubstituent (R)IC₅₀ (μM)LogP
ParentEthyl12.33.2
Derivative AMethyl28.72.8
Derivative BPropyl8.93.6

Advanced: How can crystallography and spectroscopy resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Single-Crystal XRD : Grow crystals via slow evaporation (solvent: chloroform/methanol). Refine using SHELXL to confirm the 4-oxo tautomer .
  • Solid-State NMR : Compare ¹³C shifts of the carbonyl (δ ~175 ppm) with solution NMR to detect tautomeric equilibria .
  • UV-Vis Spectroscopy : Monitor λ_max shifts (e.g., 320 nm in keto vs. 340 nm in enol forms) in polar vs. nonpolar solvents .

Q. Crystallographic Data :

ParameterValue
Space GroupP2₁/c
R-factor0.042
Tautomer4-Oxo

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Prodrug Design : Synthesize phosphate esters of the acetate group to enhance water solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .
  • PK/PD Modeling : Fit plasma concentration-time data (e.g., C_max = 1.2 μg/mL at 2 h) to estimate dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.